An In-Depth Technical Guide to the Physicochemical Properties of Trinonanoin
An In-Depth Technical Guide to the Physicochemical Properties of Trinonanoin
Abstract
Trinonanoin, a triglyceride derived from nonanoic acid, is a compound of significant interest in pharmaceutical sciences, particularly in the formulation and development of drug delivery systems. Its specific physicochemical properties govern its behavior in various formulations, influencing factors such as solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physicochemical characteristics of Trinonanoin, offering researchers, scientists, and drug development professionals a detailed resource for its effective application. The guide delves into its structural and fundamental properties, solubility, spectral characteristics, thermal behavior, and other key physical parameters. Each section is supplemented with detailed experimental protocols, enabling the replication and validation of the presented data.
Introduction: Understanding Trinonanoin
Trinonanoin, also known as glyceryl trinonanoate or tripelargonin, is a simple triglyceride, meaning it is composed of a glycerol backbone esterified with three identical fatty acid chains. In the case of Trinonanoin, these are nine-carbon saturated fatty acids, specifically nonanoic acid (also known as pelargonic acid). Its uniform structure makes it a valuable model compound for studying the behavior of triglycerides and a useful excipient in pharmaceutical formulations where well-defined properties are essential.
The molecular structure of Trinonanoin is fundamental to its physical and chemical properties. The three nonanoic acid chains are attached to the three hydroxyl groups of the glycerol molecule through ester linkages.
Figure 1: Molecular structure of Trinonanoin.
Fundamental Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of Trinonanoin is the cornerstone of its application in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | propane-1,2,3-triyl trinonanoate | [1] |
| Synonyms | Glyceryl trinonanoate, Tripelargonin, 1,2,3-Trinonanoylglycerol | [2][3][4] |
| CAS Number | 126-53-4 | [5][6] |
| Molecular Formula | C₃₀H₅₆O₆ | [5] |
| Molecular Weight | 512.77 g/mol | [6] |
| Appearance | Colorless liquid at room temperature | [6] |
| Melting Point | 8-9 °C | [2][5][6][7][8][9] |
| Boiling Point | 544.1 ± 17.0 °C (Predicted) | [5][7] |
| Density | 0.943 g/mL at 20 °C | [2][5][7] |
| Refractive Index (n20/D) | 1.449 | [5][7][9] |
Experimental Protocol: Melting Point Determination
The melting point of a lipid is a critical parameter that influences its physical state at different temperatures and is crucial for formulation design.
Methodology: Capillary Method [8][10][11]
-
Sample Preparation: A small amount of Trinonanoin is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.
-
Observation: The temperature at which the last solid particle melts is recorded as the melting point.
Figure 2: Workflow for melting point determination.
Solubility Profile
The solubility of Trinonanoin in various solvents is a key determinant of its utility in liquid formulations and for purification processes. Being a nonpolar lipid, it exhibits good solubility in organic solvents and very low solubility in water.
| Solvent | Solubility | Source(s) |
| Water | 93.4 µg/L at 20°C | [5] |
| Ethanol | 25 mg/mL | [3][5] |
| Dimethylformamide (DMF) | 20 mg/mL | [3][5] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [3][5] |
Experimental Protocol: Determination of Solubility
Methodology: Shake-Flask Method [12][13]
-
Preparation: An excess amount of Trinonanoin is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Separation: The mixture is allowed to stand, and the undissolved Trinonanoin is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of Trinonanoin in the clear supernatant is determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of Trinonanoin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of Trinonanoin is expected to show characteristic signals for the glycerol backbone protons and the protons of the nonanoic acid chains. The methylene protons of the fatty acid chains will appear as a complex multiplet in the aliphatic region, while the terminal methyl protons will be an upfield triplet. The protons on the glycerol backbone will be deshielded due to the adjacent ester groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the individual carbons of the nonanoic acid chains.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Trinonanoin. In electron ionization (EI-MS), the molecular ion peak (M+) would be observed at m/z 512. Common fragmentation patterns for triglycerides involve the loss of one or more acyl chains.[4][7][17][18][19][20][21][22][23]
Infrared (IR) Spectroscopy
The IR spectrum of Trinonanoin will exhibit characteristic absorption bands for its functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching of the ester groups. The C-H stretching vibrations of the aliphatic chains will appear in the region of 2850-3000 cm⁻¹, and C-O stretching bands will be observed around 1160 cm⁻¹.[9][24][25][26][27][28]
Thermal Properties
The thermal behavior of Trinonanoin is crucial for understanding its stability during processing and storage.
Differential Scanning Calorimetry (DSC)
DSC is used to study the melting and crystallization behavior of Trinonanoin. A DSC thermogram would show endothermic peaks corresponding to the melting of different polymorphic forms. For saturated triglycerides, multiple polymorphic forms (α, β', β) with distinct melting points can exist.[10][13][29][30][31][32]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For Trinonanoin, a TGA curve would show a single-step degradation at elevated temperatures, corresponding to its decomposition. This provides information on its thermal stability.[33][34][35]
Other Physicochemical Parameters
Viscosity
The viscosity of Trinonanoin, particularly in its liquid state, is an important parameter for processing and formulation. As with other triglycerides, its viscosity is expected to decrease with increasing temperature.[15][19][30][31][36]
Polymorphism
Triglycerides can exist in different crystalline forms, a phenomenon known as polymorphism. The common polymorphic forms for saturated triglycerides are α, β', and β, in order of increasing stability and melting point. The specific polymorphic form present can significantly impact the physical properties of the material.[12][13][14][37][38]
Saponification and Iodine Value
-
Saponification Value: This is a measure of the average molecular weight of the fatty acids in the triglyceride. For a pure compound like Trinonanoin, the theoretical saponification value can be calculated. It is experimentally determined by reacting the triglyceride with a known amount of alkali and then titrating the excess alkali.[1][2][5][8]
-
Iodine Value: This value indicates the degree of unsaturation in a fat or oil. Since Trinonanoin is a saturated triglyceride, its theoretical iodine value is zero.[3][24][36][39][40]
Experimental Protocol: Saponification Value Determination[2][5][40]
-
Sample Preparation: A known weight of Trinonanoin is dissolved in an excess of alcoholic potassium hydroxide solution.
-
Saponification: The mixture is refluxed for a specific period to ensure complete saponification.
-
Titration: The excess potassium hydroxide is titrated with a standardized acid solution using a suitable indicator.
-
Calculation: The saponification value is calculated based on the amount of alkali consumed.
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